4-Methoxyisoindoline-1,3-dione

概要

説明

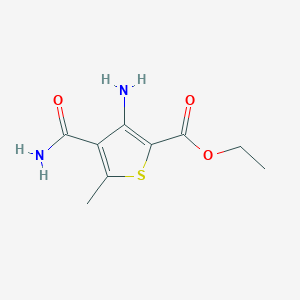

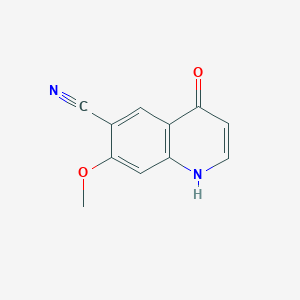

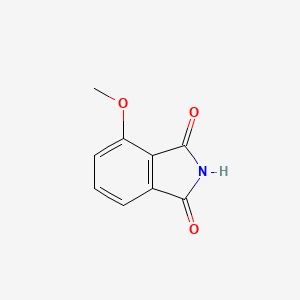

4-Methoxyisoindoline-1,3-dione is a derivative of isoindoline-1,3-dione . Isoindoline-1,3-dione derivatives, commonly known as phthalimides, represent an important class of biological and pharmaceutical compounds, including indole alkaloids . They are widespread structural motifs in a plethora of different natural products .

Synthesis Analysis

Isoindoline-1,3-dione derivatives are usually synthesized by the condensation of a phthalic anhydride with primary amines . An efficient strategy to construct isoindole-1,3-dione building blocks is convenient for the preparation of multifunctionalized isoindole-1,3-dione cores . Various synthetic methods have been documented in the literature . For instance, Sheykhan reported a method to form two C–C bonds via consecutive activation of four C–H bonds in the reaction of maleimides/maleic anhydride with styrenes .Molecular Structure Analysis

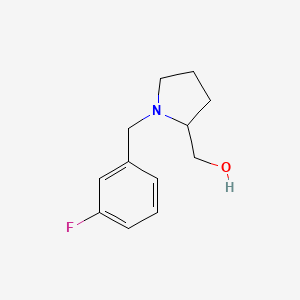

The molecular formula of 4-Methoxyisoindoline-1,3-dione is C9H7NO3 . The skeletal representation of the fused heterocyclic ring system depicts the common planes in the A–B and B–C ring system .Chemical Reactions Analysis

The overall transformation involved in the synthesis of fused multifunctionalized isoindole-1,3-diones includes the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .科学的研究の応用

Synthetic and Biological Relevance

4-Methoxyisoindoline-1,3-dione, as a specific compound, does not have directly associated research findings in the literature provided. However, its structural analogs, particularly those involving isosteric replacements and functional modifications, offer significant insight into the potential applications and relevance of such compounds in scientific research. These analogs, including thiazolidinediones and isoxazolines, have been extensively studied for their pharmacological importance and biological activities.

Pharmacological Importance of Structurally Related Compounds : Thiazolidinediones and related scaffolds have been highlighted for their pharmacological significance, particularly in the context of medicinal chemistry. These compounds, including analogs of 4-Methoxyisoindoline-1,3-dione, have been found in commercial pharmaceuticals, suggesting a promising future in drug discovery for various diseases. The synthesis methodologies and the biological potential of these compounds underscore their importance in developing novel therapeutic agents (Santos et al., 2018).

Mechanisms of Action and Biological Activities : Related compounds, including thiazolidinediones, have demonstrated a range of biological activities. These activities span from neuroprotective mechanisms in cerebral ischemia, where compounds like citicoline show beneficial effects, to antioxidant properties where analogs of ethoxyquin have been explored for their efficacy in protecting polyunsaturated fatty acids in fish meal. The detailed mechanisms through which these compounds exert their effects, such as modulating phospholipase A2 activity or enhancing cardiolipin preservation, provide insights into how 4-Methoxyisoindoline-1,3-dione analogs could potentially be applied in neurochemistry and antioxidant research (Hatcher & Dempsey, 2002), (de Koning, 2002).

Environmental and Toxicological Profile : The environmental fate and toxicological profile of compounds structurally related to 4-Methoxyisoindoline-1,3-dione, such as mesotrione (a herbicide), have been reviewed to conclude their safety and efficacy. Such studies are crucial for assessing the environmental impact and safety of novel compounds in agricultural and pharmaceutical applications (Carles et al., 2017).

Drug Discovery and Development : The structural flexibility of 4-Methoxyisoindoline-1,3-dione and its analogs plays a significant role in drug discovery, particularly in the development of antidepressants like nomifensine and neuroprotective agents. These applications highlight the compound's potential utility in designing drugs with specific pharmacokinetic and pharmacodynamic profiles, tailored for treating depressive illness and neurodegenerative diseases (Brogden et al., 2012).

Safety And Hazards

While specific safety data for 4-Methoxyisoindoline-1,3-dione was not found, it is generally advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling similar compounds . Use of personal protective equipment, including chemical impermeable gloves, is recommended .

将来の方向性

Isoindoline-1,3-dione derivatives have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials . The development of sustainable and environmentally friendly synthetic approaches in this field is underscored .

特性

IUPAC Name |

4-methoxyisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c1-13-6-4-2-3-5-7(6)9(12)10-8(5)11/h2-4H,1H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTISPSQFEMIAAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1C(=O)NC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxyisoindoline-1,3-dione | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Benzyl-3,8-diaza-bicyclo[3.2.1]octane hydrochloride](/img/structure/B3136397.png)

![(3aR,4R,5R,6aS)-5-Hydroxy-4-((S,E)-3-hydroxy-5-phenylpent-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B3136413.png)

![2-{[(3-Fluorophenyl)amino]methyl}phenol](/img/structure/B3136439.png)